molecular formula C19H18N4O4 B2552931 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 946313-01-5

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2552931
CAS No.: 946313-01-5
M. Wt: 366.377
InChI Key: RVHQTSBOSIBHBR-UHFFFAOYSA-N
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Description

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure, which is a derivative of coumarin. This compound is characterized by the presence of a piperazine ring substituted with a methoxypyridazinyl group and a carbonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Introduction of the Piperazine Ring: The chromen-2-one core can be further functionalized by reacting with piperazine under suitable conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Methoxypyridazinyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Pharmacology: Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: The compound is used as a probe to study biological processes and to identify potential drug targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one: shares structural similarities with other coumarin derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methoxypyridazinyl group and the piperazine ring. These structural features may confer unique biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-26-17-7-6-16(20-21-17)22-8-10-23(11-9-22)18(24)14-12-13-4-2-3-5-15(13)27-19(14)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHQTSBOSIBHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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